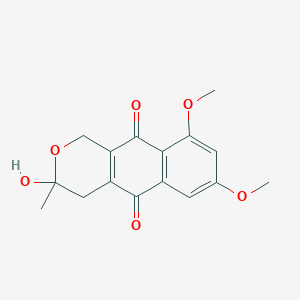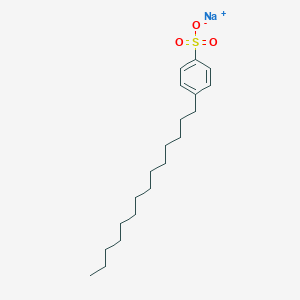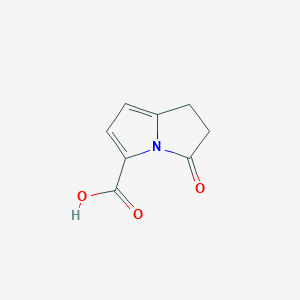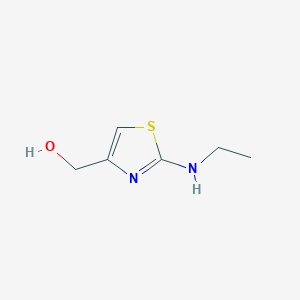
C12FDG
Vue d'ensemble
Description
- Il contient une queue lipophile à 12 carbones liée de manière covalente à une fraction de fluorescéine.
- Après clivage par la β-galactosidase, il produit un produit fluorescent qui reste bien retenu dans les cellules, probablement en raison de son incorporation dans la membrane cellulaire .
C12FDG: est un substrat fluorescent vert lipophile utilisé pour détecter l'activité de la β-galactosidase.
Applications De Recherche Scientifique
Chemistry: Used as a probe for β-galactosidase activity in cellular and biochemical studies.
Biology: Assesses senescence-associated β-galactosidase (SA-β-Gal) activity in aging cells.
Medicine: Limited clinical applications, mainly in research.
Industry: Not commonly employed.
Mécanisme D'action
Target of Action
The primary target of C12FDG is β-galactosidase , an enzyme that cleaves β-galactosides into monosaccharides . The β-galactosidase activity is often associated with cellular senescence, a state of irreversible cell cycle arrest .
Mode of Action
This compound is a substrate for β-galactosidase. Once inside the cell, it is cleaved by β-galactosidase, producing a fluorescent product . This fluorescence intensity can be quantitatively related to the level of gene expression .
Biochemical Pathways
The cleavage of this compound by β-galactosidase is a key step in the detection of this enzyme’s activity. The resulting fluorescence allows for the analysis of β-galactosidase activity in various biological contexts, such as the detection of senescence-associated β-galactosidase (SA-β-Gal) activity in tissue sections, tissue biopsies, and in vivo .
Pharmacokinetics
Due to its lipophilic nature, it is likely that it can easily cross cell membranes . This property may enhance its bioavailability, allowing it to reach its target, β-galactosidase, within cells.
Result of Action
The cleavage of this compound by β-galactosidase results in a fluorescent product that is well-retained by the cells . This fluorescence can be used to quantify β-galactosidase activity, which can be indicative of cellular senescence . For example, an increase in the percentage of senescent peripheral blood mononuclear cells (PBMCs), including T cells, is associated with conditions like frailty, rheumatoid arthritis, and bone loss .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the pH of the environment can affect the activity of β-galactosidase and thus the cleavage of this compound . Furthermore, the lipophilic nature of this compound suggests that it may be incorporated into the cell membrane, which could potentially influence its stability and efficacy .
Analyse Biochimique
Biochemical Properties
N6-Ethenoadenine is a substrate for the enzyme β-galactosidase . Upon enzymatic cleavage by β-galactosidase, fluorescein is released and its fluorescence can be used to quantify β-galactosidase activity . The fluorescence intensity can be quantitatively related to the level of gene expression .
Cellular Effects
N6-Ethenoadenine has been used for the detection of lacZ in living cells . Due to its lipophilic nature, it can be used for the analysis of lacZ and SA-bGal activity in tissue sections, tissue biopsies, and in vivo . It has been reported that there is an increase in the percent of circulating N6-Ethenoadenine positive peripheral blood mononuclear cells (PBMCs) that is commensurate with increases in age and senescence-related serum biomarkers .
Molecular Mechanism
The molecular mechanism of N6-Ethenoadenine involves its enzymatic cleavage by β-galactosidase . Once inside the cell, the substrate is cleaved by β-galactosidase producing a fluorescent product that is well retained by the cells, probably by incorporation of the lipophilic tail within the cell membrane .
Dosage Effects in Animal Models
The dosage effects of N6-Ethenoadenine in animal models have not been extensively studied. It is known that N6-Ethenoadenine is more sensitive than FDG for beta-galactosidase activity determinations in animal cells .
Metabolic Pathways
N6-Ethenoadenine is involved in the metabolic pathway of β-galactosidase . Upon enzymatic cleavage by β-galactosidase, fluorescein is released .
Transport and Distribution
Once inside the cell, N6-Ethenoadenine is cleaved by β-galactosidase producing a fluorescent product that is well retained by the cells, probably by incorporation of the lipophilic tail within the cell membrane .
Subcellular Localization
Given its lipophilic nature and its role as a substrate for β-galactosidase, it is likely that it is localized within the cell where this enzyme is active .
Méthodes De Préparation
Voies de synthèse: La synthèse du C12FDG implique le couplage d'un dérivé de fluorescéine avec une fraction de galactose.
Conditions de réaction: Les conditions de synthèse spécifiques peuvent varier, mais impliquent généralement des réactions d'estérification ou d'amidation.
Production industrielle: Bien qu'il ne soit pas largement utilisé dans l'industrie, le this compound peut être synthétisé à l'échelle du laboratoire.
Analyse Des Réactions Chimiques
Réactions: Le C12FDG subit un clivage enzymatique par la β-galactosidase.
Réactifs courants: Enzymes (β-galactosidase), solvants (DMSO, PBS) et tampons.
Principaux produits: Le produit fluorescent résultant du clivage.
Applications de recherche scientifique
Chimie: Utilisé comme sonde pour l'activité de la β-galactosidase dans les études cellulaires et biochimiques.
Médecine: Applications cliniques limitées, principalement en recherche.
Industrie: Pas couramment utilisé.
Mécanisme d'action
Cibles: Enzyme β-galactosidase.
Voies: Le clivage du this compound génère un produit fluorescent, permettant la quantification de l'activité enzymatique.
Comparaison Avec Des Composés Similaires
Unicité: La queue lipophile du C12FDG améliore la rétention cellulaire par rapport aux autres substrats fluorescents.
Composés similaires: Pas d'analogues directs, mais des composés apparentés comprennent des substrats à base de fluorescéine pour diverses enzymes.
Propriétés
IUPAC Name |
N-[3-oxo-3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO16/c1-2-3-4-5-6-7-8-9-10-11-34(48)45-23-12-15-27-26(18-23)41(55)61-44(27)28-16-13-24(56-42-39(53)37(51)35(49)32(21-46)59-42)19-30(28)58-31-20-25(14-17-29(31)44)57-43-40(54)38(52)36(50)33(22-47)60-43/h12-20,32-33,35-40,42-43,46-47,49-54H,2-11,21-22H2,1H3,(H,45,48)/t32-,33-,35+,36+,37+,38+,39-,40-,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIWIQKBDGZFQR-PIVCGYGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595372 | |
| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138777-25-0 | |
| Record name | N-[3',6'-Bis(beta-D-galactopyranosyloxy)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid](/img/structure/B161735.png)




